Doxepin Hydrochloride

Descripción general

Descripción

Doxepin Hydrochloride is a tricyclic antidepressant used primarily to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . It is known for its efficacy in improving mood, relieving anxiety, and promoting sleep. This compound is available in various forms, including oral capsules, oral solutions, and topical creams .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Doxepin Hydrochloride is synthesized through a series of chemical reactions involving the formation of a dibenzoxepin ring system. The synthesis typically starts with the reaction of dibenz[b,e]oxepin with N,N-dimethylpropan-1-amine under controlled conditions to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The compound is then crystallized and dried under vacuum to obtain the hydrochloride salt .

Análisis De Reacciones Químicas

Metabolic Reactions

Primary Pathways

-

Phase I : CYP2D6-mediated N-demethylation → nordoxepin (active metabolite)

-

Minor contributors: CYP2C19, CYP1A2, CYP2C9

-

Genetic Polymorphism Impact

| CYP2D6 Variant | Metabolic Capacity | Clinical Effect |

|---|---|---|

| *3 (2549delA) | Reduced | ↑ Plasma doxepin levels |

| *4 (A allele) | Poor | Risk of adverse anticholinergic effects |

| *5 (Gene deletion) | Non-functional | Requires dose adjustment |

Degradation Chemistry

Stability Profile

-

Thermal Decomposition : Degrades above 150°C (synthesis autoclave conditions)

-

Photolytic Sensitivity : Benzoxepin core susceptible to UV-induced ring opening

-

Hydrolytic Behavior :

Physicochemical Reactivity

Key Parameters

Catalytic Interactions

Receptor Binding Dynamics

| Target | IC₅₀/EC₅₀ | Functional Consequence |

|---|---|---|

| H1 Histamine Receptor | 0.17 nM | Sedative effects |

| hERG Channel | 4.4-6.5 μM | QT prolongation risk |

| SERT | 68 nM | Antidepressant activity |

This comprehensive profile underscores this compound's chemical complexity, necessitating precise control in synthesis and metabolic monitoring in clinical use. The Ni-catalyzed method represents a significant advance over traditional approaches, while CYP2D6 genotyping remains critical for personalized dosing .

Aplicaciones Científicas De Investigación

Medical Uses

Doxepin is primarily used in the following areas:

- Depression and Anxiety Disorders : Doxepin is effective in treating major depressive disorder and anxiety disorders. It exhibits a strong affinity for multiple receptors, including histamine H1, α1-adrenergic, and muscarinic acetylcholine receptors, contributing to its antidepressant and anxiolytic effects .

- Insomnia : The oral formulation of doxepin is FDA-approved for treating insomnia characterized by difficulty in maintaining sleep. Studies have shown that doses of 3 mg and 6 mg significantly improve sleep maintenance compared to placebo .

- Dermatological Conditions : Topically applied doxepin (5% cream) is indicated for the short-term management of pruritus associated with atopic dermatitis and lichen simplex chronicus. Its antihistaminic properties help alleviate itching effectively .

Insomnia Treatment

A study evaluated the efficacy of doxepin in patients with chronic primary insomnia:

| Dose (mg) | WTDS Mean (SD) | P-value | WASO Mean (SD) | P-value |

|---|---|---|---|---|

| Placebo | 51.5 (40.97) | - | 61.1 (45.79) | - |

| 1 mg | 42.8 (27.48) | 0.0918 | 46.7 (30.01) | 0.0090 |

| 3 mg | 34.0 (21.87) | <0.0001 | 38.9 (26.29) | <0.0001 |

| 6 mg | 35.8 (24.27) | <0.0001 | 38.1 (25.16) | <0.0001 |

This data demonstrates that higher doses significantly reduce wake time after sleep onset (WTDS) and wake after sleep onset (WASO), indicating improved sleep quality .

Dermatological Applications

In a clinical trial assessing the effectiveness of doxepin cream for atopic dermatitis:

- Patients reported a significant reduction in pruritus after using doxepin cream compared to placebo.

- A notable increase in histamine threshold was observed, confirming doxepin's efficacy in managing itchiness related to allergic reactions .

Off-Label Uses

Doxepin has also been explored for several off-label applications:

Mecanismo De Acción

Doxepin Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin at synaptic nerve terminals, thereby increasing their levels in the central nervous system . It also blocks histamine, acetylcholine, and serotonin receptors, contributing to its sedative and anxiolytic effects .

Comparación Con Compuestos Similares

- Amitriptyline

- Clomipramine

- Desipramine

- Imipramine

- Nortriptyline

- Protriptyline

- Trimipramine

Comparison: Doxepin Hydrochloride is unique among tricyclic antidepressants due to its strong antihistaminic activity, which makes it particularly effective for treating chronic hives and insomnia . Unlike other tricyclic antidepressants, it has a dibenzoxepin ring system, which contributes to its distinct pharmacological profile .

Actividad Biológica

Doxepin hydrochloride, a tricyclic antidepressant, is primarily known for its antidepressant and anxiolytic properties. However, recent studies have revealed a broader spectrum of biological activities, including antioxidant effects, antihistaminic properties, and analgesic effects in neuropathic pain. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Doxepin exerts its pharmacological effects through several mechanisms:

- Biogenic Amine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft.

- Histamine Receptor Antagonism : Doxepin acts as a potent antagonist at H1 and H2 histamine receptors, which contributes to its sedative and antipruritic effects.

- Antioxidant Activity : Recent studies have demonstrated that doxepin possesses significant antioxidant properties, scavenging free radicals and reducing oxidative stress markers in various biological systems .

Antioxidant Activity

A study by Palchoudhuri et al. (2017) assessed the antioxidant potential of doxepin using various assays:

| Concentration (µg/ml) | Total Antioxidant Activity (AAE) |

|---|---|

| 25 | 25.3 ± 1.47 |

| 100 | 90.12 ± 5.34 |

| 250 | 145.67 ± 7.89 |

| 500 | 174.35 ± 8.39 |

The study found that doxepin exhibited a dose-dependent increase in total antioxidant activity as measured by the phosphomolybdenum assay . Additionally, it showed strong nitric oxide scavenging activity ranging from 50% to 70% across tested concentrations.

Antihistaminic Effects

Doxepin's antihistaminic properties have been exploited in dermatological applications. A multicenter study demonstrated that doxepin cream significantly reduced pruritus in patients with atopic dermatitis and chronic urticaria:

- Pruritus Reduction : The study indicated a significant increase in histamine threshold when doxepin cream was applied compared to placebo.

- Efficacy : In a double-blind trial, patients treated with doxepin cream showed a marked reduction in histamine-induced papules compared to those receiving placebo .

Analgesic Effects

Doxepin has also been investigated for its analgesic properties in neuropathic pain management. A randomized controlled trial compared topical doxepin to placebo and other treatments:

| Treatment Group | Pain Score Reduction (Week 4) |

|---|---|

| Placebo | No change |

| Doxepin | -2.1 (P < 0.001) |

| Capsaicin | -1.12 (P < 0.001) |

| Doxepin + Capsaicin | -1.07 (P < 0.001) |

The results indicated that topical doxepin significantly reduced pain scores by week two of treatment, demonstrating its potential as an effective analgesic agent .

Case Studies

Several case studies have highlighted the efficacy of doxepin in treating various conditions:

- Atopic Dermatitis : In patients with severe pruritus due to atopic dermatitis, doxepin cream application resulted in substantial improvement in itch severity and overall skin condition.

- Chronic Urticaria : Patients treated with doxepin reported significant relief from chronic hives, with minimal side effects noted during treatment .

Propiedades

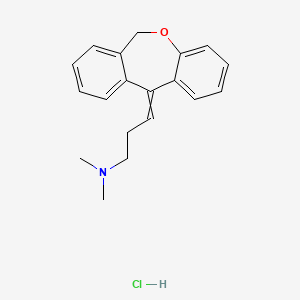

IUPAC Name |

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSPTUQQIYJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-29-4, 347840-07-7 | |

| Record name | Doxepin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 347840-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.